molecular formula C29H56O9 B561758 Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate CAS No. 887353-83-5

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

Cat. No. B561758
CAS RN: 887353-83-5
M. Wt: 548.758
InChI Key: JSUURNVGHQJQRC-UHFFFAOYSA-N
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Description

“Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate” is a chemical compound with the molecular formula C29H56O9 . It is also known as "tert-Butyl (23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)carbamate" . The compound has a molecular weight of 548.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil and is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Fluoroalkyl-Substituted Pyrazoles Synthesis : Research demonstrates the acylation of tert-butyl enoates leading to the synthesis of fluorinated pyrazole carboxylic acids, showcasing a method for incorporating fluoroalkyl groups into complex molecules for potential pharmaceutical applications (Iminov et al., 2015).

  • Asymmetric Synthesis : Studies have focused on asymmetric synthesis, where tert-butyl enoates are used as substrates for enantioselective reactions. For example, the catalytic asymmetric synthesis involving rhodium complexes and arylboronic acids to produce tert-butyl 3,3-diarylpropanoates, indicating the importance of such esters in generating enantioenriched compounds for medicinal chemistry (Paquin et al., 2005).

Material Science and Polymers

  • Biocompatible Polymers : Research into biocompatible polymers involves the copolymerization of tert-butyl esters with carbon dioxide to produce environmentally benign materials. This highlights the role of tert-butyl esters in creating sustainable polymers for medical applications, like drug delivery systems (Tsai et al., 2016).

Advanced Synthetic Techniques

  • Liquid- and Solid-Phase Synthesis : The development of new synthetic methodologies, such as the liquid- and solid-phase synthesis of quinoxalines from tert-butyl diazenyl enoates, showcases the versatility of tert-butyl enoates in organic synthesis. This research can lead to the efficient production of heterocyclic compounds, which are crucial in pharmaceutical development (Attanasi et al., 2001).

Advanced Materials

  • Liquid Crystalline Homologous Series : Studies have synthesized and characterized new rod-like homologous series with central ester linkage and terminal tert-butyl group. These materials exhibit mesomorphic properties and have potential applications in liquid crystal displays and other advanced materials technologies (Thakur & Patel, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUURNVGHQJQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723040
Record name tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

CAS RN

887353-83-5
Record name tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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